![molecular formula C23H18Cl2N2O2 B2922981 (4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 394232-67-8](/img/structure/B2922981.png)
(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has two chlorophenyl groups, a methoxyphenyl group, and a dihydropyrazol group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a non-linear shape. The presence of the chloro groups could also introduce some interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the different functional groups. For example, the chlorophenyl groups would likely make the compound relatively non-polar and lipophilic, while the dihydropyrazol group could potentially introduce some polar character .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, highlighting their efficient, environmentally friendly production method. These compounds exhibited significant anti-inflammatory and antibacterial activities, suggesting their potential application in treating related conditions. Molecular docking studies further supported their therapeutic promise, particularly for anti-inflammatory uses (Ravula et al., 2016).
Antifungal Activity
Lv et al. (2013) synthesized novel methanone derivatives, including those with 4-chlorophenyl and 4-methoxyphenyl groups, demonstrating promising antifungal activity. This study suggests the potential application of these compounds in developing antifungal therapies, highlighting the importance of substituent effects on biological activity (Lv et al., 2013).
Molecular Structure and Antimicrobial Activity
Sivakumar et al. (2021) conducted an experimental and theoretical study on a similar compound, focusing on its molecular structure, spectroscopic data, and antimicrobial activity. The study provided insights into the molecule's geometry, electronic properties, and potential as an antimicrobial agent, supported by docking simulations (Sivakumar et al., 2021).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized pyrazole derivatives with potential as antimicrobial and anticancer agents. This research highlights the therapeutic versatility of such compounds, which could lead to new treatments for cancer and infections (Hafez et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
(4-chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-29-20-12-6-16(7-13-20)22-14-21(15-2-8-18(24)9-3-15)26-27(22)23(28)17-4-10-19(25)11-5-17/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQOIHPNNITLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

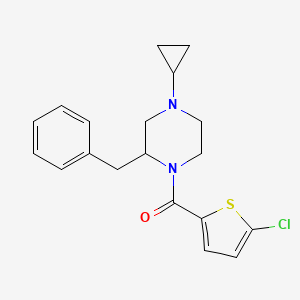
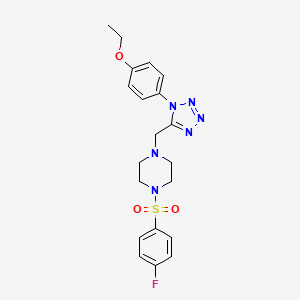
![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)
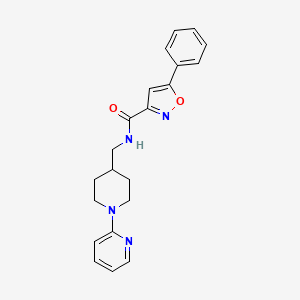
![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
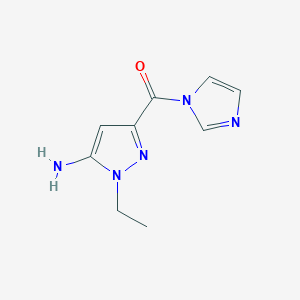
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)
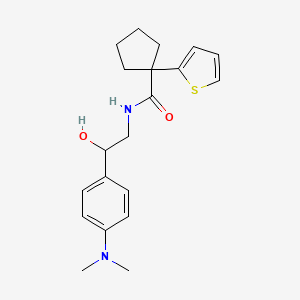
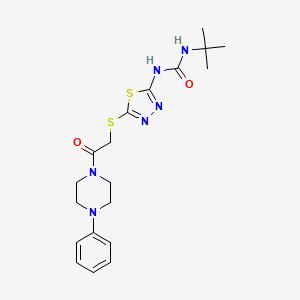
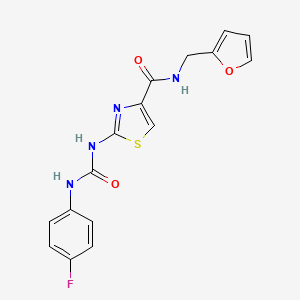
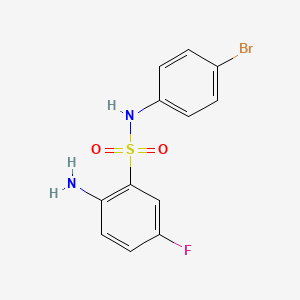
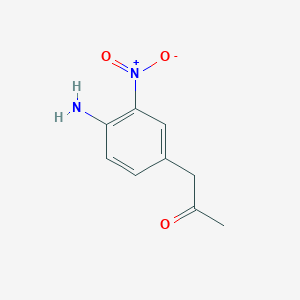
![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)